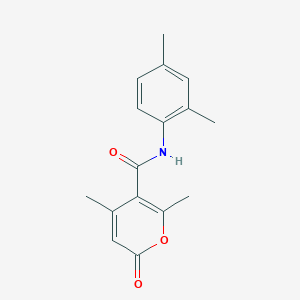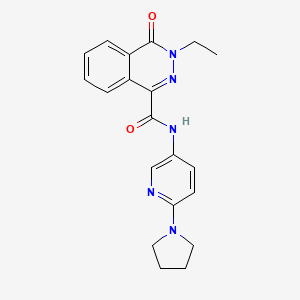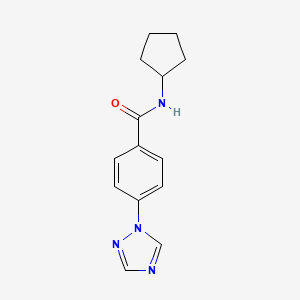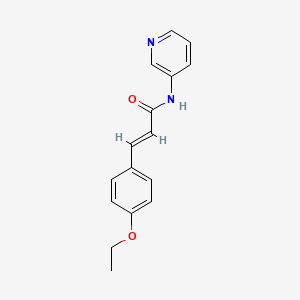![molecular formula C18H25N3O3S B7461889 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It may also work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one can induce cytotoxicity and apoptosis in cancer cells. It has also been found to inhibit the growth of certain bacteria and viruses. Additionally, it has been shown to have a fluorescent property that can be used for detecting metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one is its potential use as a multifunctional compound in various scientific research fields. However, its limitations include its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one. These include further investigations into its mechanism of action and potential applications in the treatment of cancer, bacterial and viral infections, and enzyme inhibition. Additionally, research can be conducted to improve its solubility and bioavailability, which can enhance its efficacy in various applications. Furthermore, studies can be conducted to explore its potential use as a fluorescent probe for detecting metal ions in biological systems.
Métodos De Síntesis
The synthesis of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one involves several steps, including the reaction of 1-benzylpiperazine with 2-phenylethanesulfonyl chloride in the presence of a base, followed by the reaction of the resulting compound with 2-oxoazepane-3-carboxylic acid. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and for its ability to inhibit the activity of certain enzymes.
Propiedades
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-18-17(8-4-5-10-19-18)20-11-13-21(14-12-20)25(23,24)15-9-16-6-2-1-3-7-16/h1-3,6-7,9,15,17H,4-5,8,10-14H2,(H,19,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXGLRDESQEWNU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)C(C1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)



![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)


![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)